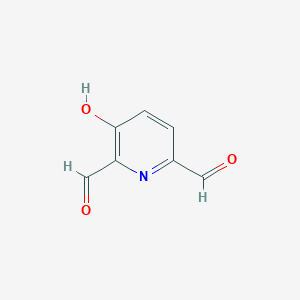

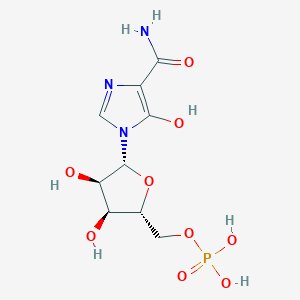

3-Hydroxypyridine-2,6-dicarbaldehyde

Overview

Description

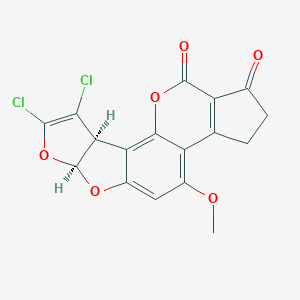

3-Hydroxypyridine-2,6-dicarbaldehyde is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of new porphyrinoid compounds with two pyridine-related subunits . The sharp Soret-like band at 421 nm in the electronic spectrum and the pyrrole NH signal at δ = –2.98 ppm in the NMR spectrum indicated that the product is aromatic with an 18π-electron circuit .

Synthesis Analysis

The synthesis of 3-Hydroxypyridine-2,6-dicarbaldehyde has been reported in the literature. For instance, a direct and environment-friendly method was reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . Raney Fe exhibited an efficient catalytic performance for activation of the aldehyde group of furfural and afforded an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as N source .Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The proton and carbon NMR spectra further suggested that the electron circuit is produced not only by the keto-enol isomerization of the 3-hydroxypyridine unit but also by the local hydrogenative dearomatization in the other pyridine unit at the diagonal site .Scientific Research Applications

Polymerization Agent : 2-pyridinecarbaldehyde imines, structurally related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can serve as ligands in atom transfer polymerization of methyl methacrylate. This application offers versatility and allows for homogeneous reactions (Haddleton et al., 1997).

Anticonvulsive Activity : 3-hydroxypyridine derivatives, particularly the 2,6-disubstituted ones, exhibit marked anticonvulsive activity. They are especially effective in GABA-ergic-induced convulsions and can enhance hyperkinesis induced by 5-hydroxytryptophan (Voronina et al., 1986).

Analytical Reagent for Aluminium Detection : 3-Hydroxypyridine-2-aldehyde 2-pyridylhydrazone, a related compound, is a rapid fluorimetric reagent for determining aluminium in various types of water, including potable, fresh, and sea waters, and has shown satisfactory results in these applications (Cano-Pavón et al., 1980).

Cancer Treatment : The compound 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) has demonstrated carcinostatic activity against a variety of cancers, including leukemia, Ehrlich ascites carcinoma, lymphoma, and adenocarcinoma 755 (French & Blanz, 1966).

Photoluminescent Properties : 4-Hydroxypyridine-2,6-dicarboxylic acid ligands, closely related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can form lanthanide coordination polymers with potential photoluminescent properties. These polymers can be two-dimensional or three-dimensional in structure (Sun et al., 2009).

Drug Synthesis and Antibiotics : The 3hpd gene cluster, which plays a role in the degradation of 3-hydroxypyridine, provides new insights into potential applications in drug synthesis and antibiotics (Wang et al., 2020).

Geroprotector : 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative, acts as a geroprotector by increasing lifespan in mice and reducing mortality in certain strains (Emanuel & Obukhova, 1978).

Future Directions

The future directions for research on 3-Hydroxypyridine-2,6-dicarbaldehyde could include further exploration of its potential applications in various fields, such as the synthesis of new porphyrinoid compounds . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name |

3-hydroxypyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyridine-2,6-dicarbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)